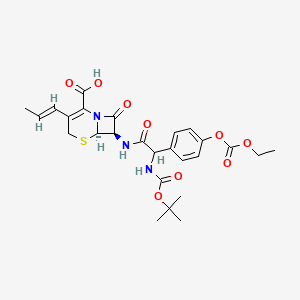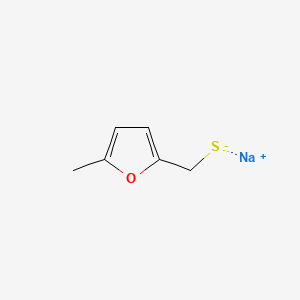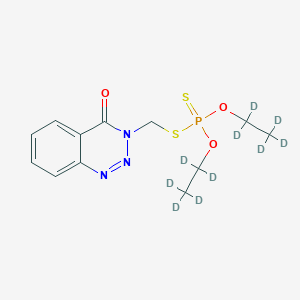
Azinphos-ethyl D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azinphos-ethyl D10 is a broad-spectrum organophosphate insecticide known for its high toxicity to mammals. It has been widely used in agriculture to control a variety of insect pests. due to its hazardous nature, its use has been heavily regulated and phased out in many countries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azinphos-ethyl is synthesized through a multi-step chemical process involving the reaction of 4-oxo-1,2,3-benzotriazine-3(4H)-thiol with diethyl phosphorodithioate. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Azinphos-ethyl involves large-scale chemical reactors where the reactants are mixed under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Azinphos-ethyl undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for its degradation and environmental impact.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Hydrolysis: Hydrolysis of Azinphos-ethyl can occur under acidic or basic conditions, leading to the formation of less toxic by-products.
Major Products Formed: The major products of these reactions include various degradation products, which are generally less toxic than the parent compound.
Scientific Research Applications
Azinphos-ethyl has been extensively studied in scientific research due to its potent insecticidal properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use in developing new insecticides and understanding the mechanisms of neurotoxicity.
Industry: Employed in the development of safer and more effective pest control strategies.
Mechanism of Action
Azinphos-ethyl is similar to other organophosphate insecticides such as Azinphos-methyl, Malathion, and Parathion. it is unique in its chemical structure and toxicity profile. While all these compounds inhibit acetylcholinesterase, their efficacy, environmental impact, and regulatory status vary.
Comparison with Similar Compounds
Azinphos-methyl
Malathion
Parathion
Diazinon
Chlorpyrifos
Azinphos-ethyl D10 remains a significant compound in the history of insecticide development, despite its phased-out use due to safety concerns. Its study continues to provide valuable insights into the design of safer and more effective pest control agents.
Properties
Molecular Formula |
C12H16N3O3PS2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
RQVGAIADHNPSME-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B15352148.png)

![3-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoate](/img/structure/B15352158.png)
![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)
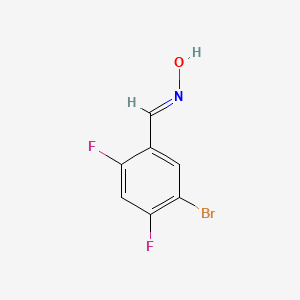
![N-[4-Bromo-3-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B15352183.png)
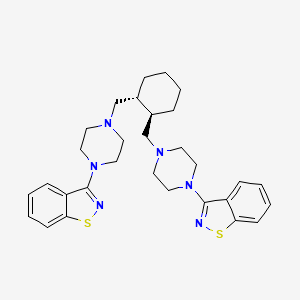
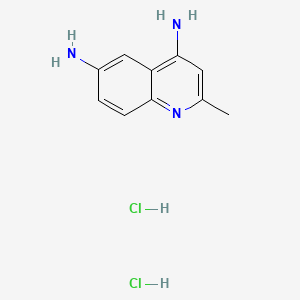
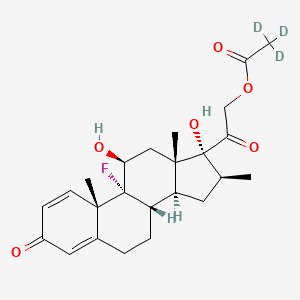

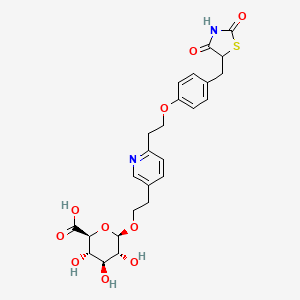
![5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B15352214.png)
